molecular formula C24H27N3O5S2 B2937629 (Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-34-1

(Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2937629
CAS RN: 850909-34-1
M. Wt: 501.62
InChI Key: DBSBOSUKBFIDBH-IZHYLOQSSA-N
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Description

Compounds with structures similar to the one you provided, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis .


Synthesis Analysis

These compounds are typically synthesized via reactions like aldol condensation . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, 13C-Nuclear Magnetic Resonance, and High Resolution Mass Spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically confirmed using various spectroscopic techniques .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : Research has shown various methods for synthesizing compounds related to (Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate. For instance, one study outlined the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, demonstrating the versatility of benzo[d]thiazole in compound synthesis (Mohamed, 2021).

  • Spectral Analysis : Another significant aspect of research is the spectral analysis and characterization of similar compounds. This involves using various techniques like FT-IR, NMR, UV/vis, and mass spectroscopy to determine the structural and chemical properties of the compounds (Aziz‐ur‐Rehman et al., 2017).

Biological Applications

  • Antimicrobial Activities : Several studies have focused on the antimicrobial potential of compounds containing benzo[d]thiazole. For instance, the synthesis and antimicrobial activity of benzothiazole-imino-benzoic acid ligands have shown promising results against human epidemic-causing bacterial strains (Mishra et al., 2019).

  • Potential in Anticancer Research : Research into substituted benzimidazoles, which share a similar structure with the compound , has indicated potential applications in anticancer treatments. These compounds have shown promise in cell line studies for their cytotoxic activities (Farah et al., 2011).

  • Antiulcer Agents : The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, related to the compound , has been investigated for potential antiulcer applications. These compounds demonstrated significant cytoprotective properties in various models (Starrett et al., 1989).

Chemical Reactivity and Properties

  • Reactivity with Activated Acetylenes : Research on the reactivity of similar compounds with activated acetylenes has been conducted. This includes studies on the mechanisms involved and the products formed, which is crucial for understanding the chemical behavior of these compounds (Yamamoto et al., 1989).

  • Coupling Reactions : The synthesis and unusual coupling reactions of novel pyrido[3,2-f][1,4]thiazepines, which are structurally related, have been explored. These studies provide insight into the potential chemical pathways and applications of similar compounds (Faty et al., 2011).

Mechanism of Action

While the specific mechanism of action for the compound you mentioned is not available, similar compounds have shown significant activity against Mycobacterium tuberculosis .

Safety and Hazards

The safety and hazards of these compounds are typically evaluated through cytotoxicity studies on cells like HEK-293 (human embryonic kidney) cells .

Future Directions

The future directions in the study of these compounds involve further development and evaluation of their anti-tubercular activity, as well as their potential applications in other areas .

properties

IUPAC Name

methyl 3-ethyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-4-27-20-12-9-18(23(29)32-3)14-21(20)33-24(27)25-22(28)17-7-10-19(11-8-17)34(30,31)26-13-5-6-16(2)15-26/h7-12,14,16H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSBOSUKBFIDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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